molecular formula C15H13NO3 B2884202 2-(3-Methylbenzamido)benzoic acid CAS No. 299199-54-5

2-(3-Methylbenzamido)benzoic acid

Cat. No. B2884202
CAS RN: 299199-54-5
M. Wt: 255.273
InChI Key: KGPDYIRCCGMCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Methylbenzamido)benzoic acid” is used as an intermediate in the synthesis of medicines, dyes, and pesticides . It is not intended for human or veterinary use. The structure of this molecule consists of two methyl groups on a benzene ring with two aminobenzoic acid molecules attached to it .


Synthesis Analysis

The synthesis of benzamides, which includes “2-(3-Methylbenzamido)benzoic acid”, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular formula of “2-(3-Methylbenzamido)benzoic acid” is C15H13NO3. In the crystal structure of a similar compound, intermolecular N-H O hydrogen bonds link the molecules into chains parallel to the b axis and pairs of intermolecular O-H O hydrogen bonds between inversion-related carboxylic acid groups link the molecules into dimers .


Chemical Reactions Analysis

The chemical reactivity of aromatic compounds like “2-(3-Methylbenzamido)benzoic acid” can be correlated with their structure . For example, a nitro substituent increases the rate of reaction, whereas methyl and methoxy substituents decrease the rate relative to that of the unsubstituted ester .


Physical And Chemical Properties Analysis

The melting point of “2-(3-Methylbenzamido)benzoic acid” is 185-186°C . It is a powder at room temperature .

Scientific Research Applications

Pharmaceutical Research

2-(3-Methylbenzamido)benzoic acid has potential applications in pharmaceutical research due to its structural properties. It can be used as a precursor for synthesizing various benzamide compounds, which have shown promise in drug discovery . These compounds exhibit a range of biological activities, including antioxidant, antibacterial, and possibly antiviral effects .

Material Science

In material science, this compound could be utilized in the synthesis of new materials with specific properties. Its benzamide group might interact with other compounds to form novel polymers or coatings that could be used in various industrial applications .

Chemical Synthesis

This acid serves as a building block in chemical synthesis. It can be used to create complex molecules through various reactions, including electrophilic substitution or nucleophilic addition . These reactions can lead to the development of new compounds with potential applications in different chemical industries.

Biotechnology

In biotechnology, 2-(3-Methylbenzamido)benzoic acid could be involved in enzyme screening and biosensor development. It may help in identifying enzymes that can convert related aldehydes into their corresponding carboxylic acids, which is crucial in metabolic engineering and synthetic biology .

Antibacterial and Antioxidant Applications

The compound has been studied for its in vitro antibacterial activity against various gram-positive and gram-negative bacteria. It also shows antioxidant properties, which could be harnessed in developing treatments or supplements to combat oxidative stress .

Industrial Uses

While specific industrial uses of 2-(3-Methylbenzamido)benzoic acid are not widely documented, its role as an intermediate in organic synthesis suggests it could be used in the manufacture of dyes, resins, or other specialty chemicals .

Safety And Hazards

The safety information for “2-(3-Methylbenzamido)benzoic acid” indicates that it may cause skin irritation, serious eye damage, and specific target organ toxicity through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

Future Directions

Future research could explore the late-stage amination of drug-like benzoic acids, which could provide access to anilines and drug conjugates through directed iridium-catalyzed C−H activation .

properties

IUPAC Name

2-[(3-methylbenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPDYIRCCGMCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methylbenzoyl)amino]benzoic acid

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